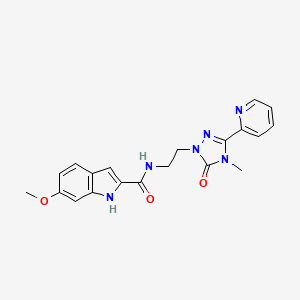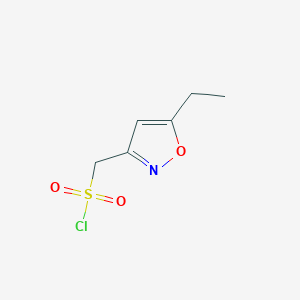
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride” is an organic compound with the CAS Number: 2377031-27-9 . It has a molecular weight of 209.65 . The compound is typically used in scientific research and organic compound synthesis .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C6H8ClNO3S/c1-2-6-3-5 (8-11-6)4-12 (7,9)10/h3H,2,4H2,1H3 . The InChI key is OFEKMUPMGNNAEL-UHFFFAOYSA-N .Scientific Research Applications
Electrochemical Applications
- Sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid : This study explores the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride (MSC)-based electrolyte, highlighting the potential of MSC derivatives in energy storage technologies (Su, Winnick, & Kohl, 2001).
Organic Synthesis and Structural Analysis
- Synthesis, 1H‐ and 13C‐NMR spectra, crystal structure and ring openings of methanesulfonates : This research demonstrates the versatility of methanesulfonyl chloride in synthesizing complex organic molecules, providing valuable insights into the structural aspects of these compounds (Upadhyaya et al., 1997).
- On the molecular structure of methane sulfonyl chloride : A study on the molecular structure of methane sulfonyl chloride using electron diffraction, offering foundational knowledge relevant to the manipulation of similar sulfonyl chloride compounds in scientific research (Hargittai & Hargittai, 1973).
Polymer and Materials Science
- Solid-Phase Synthesis of 3,5-Disubstituted 1,3-Oxazolidin-2-ones : Utilizes polymer-supported sulfonyl chloride for the synthesis of oxazolidinones, illustrating the application of sulfonyl chloride derivatives in polymer and materials science (Holte, Thijs, & Zwanenburg, 1998).
Catalysis and Chemical Transformation
- Catalytic conversion of methane to more useful chemicals and fuels : Discusses strategies for utilizing methane as a feedstock for chemical production, where methanesulfonyl chloride derivatives could play a role in developing new catalytic processes (Lunsford, 2000).
Mechanism of Action
Target of Action
The primary targets of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride are organic molecules involved in various biochemical reactions . This compound interacts with these molecules, facilitating the formation of new bonds and enabling various organic synthesis reactions .
Mode of Action
This compound operates through a mechanism of action that involves protonation . It adds a proton to organic molecules, which enables the formation of new bonds between the protonated molecule and itself . This process facilitates various organic synthesis reactions .
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .
Pharmacokinetics
It’s known that this compound is a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents , which could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is the facilitation of various organic synthesis reactions . By adding a proton to organic molecules, it enables the formation of new bonds, contributing to the creation of polymers, nanomaterials, pharmaceuticals like anticancer drugs, and biodegradable polymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in different environments . .
properties
IUPAC Name |
(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3S/c1-2-6-3-5(8-11-6)4-12(7,9)10/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEKMUPMGNNAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2762969.png)
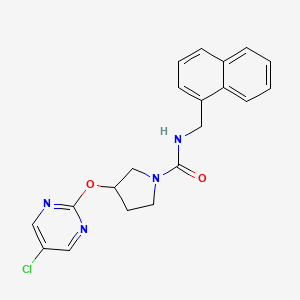

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2762973.png)
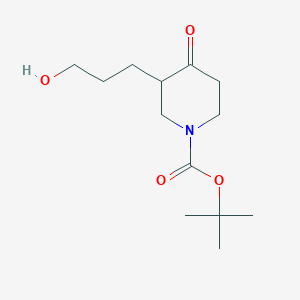
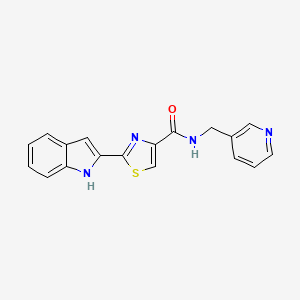
![4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2762976.png)

![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2762979.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2762980.png)

